molecular formula C15H17NO B1626809 N-(2-methoxyphenyl)-2,6-dimethylaniline CAS No. 58656-24-9

N-(2-methoxyphenyl)-2,6-dimethylaniline

Cat. No.: B1626809
CAS No.: 58656-24-9
M. Wt: 227.3 g/mol
InChI Key: SNHZCMQKWIMSSK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2,6-dimethylaniline (CAS 58656-24-9) is an organic compound with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . This aniline derivative is provided with a high purity level of ≥98% and is characterized by its specific structural features, including a methoxyphenyl group and dimethyl-substituted aniline moiety . The compound's structural relationship to 2,6-dimethylaniline, a known intermediate in the synthesis of pharmaceuticals and other industrial products, suggests its potential utility in organic synthesis and chemical research . For example, 2,6-dimethylaniline is a key precursor in the manufacture of the local anesthetic lidocaine, indicating that this compound may serve a role in the development or study of similar pharmacologically active molecules or complex chemical agents . Researchers value this chemical for exploring new synthetic pathways and as a building block for more complex molecular architectures. It is essential to handle this material with care; it carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

58656-24-9

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,6-dimethylaniline

InChI

InChI=1S/C15H17NO/c1-11-7-6-8-12(2)15(11)16-13-9-4-5-10-14(13)17-3/h4-10,16H,1-3H3

InChI Key

SNHZCMQKWIMSSK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)
  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • Key Features : Retains the 2,6-dimethylaniline moiety but incorporates a methoxyacetyl-alanine methyl ester group.
  • Application : Broad-spectrum fungicide used to control oomycete pathogens.
  • Regulatory Status : Regulated by the EPA with established tolerances for residues in crops .
  • LogP : ~1.8 (lower lipophilicity due to polar ester and acetyl groups) .
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline
  • Molecular Formula : C₁₆H₁₉N
  • Molecular Weight : 225.33 g/mol
  • Key Features : Substitutes the 2-methoxyphenyl group with a 2,5-dimethylphenyl group.
  • LogP : 4.4 (higher lipophilicity due to additional methyl groups) .
2,6-Dimethylaniline Hydrochloride
  • Molecular Formula : C₈H₁₁N·HCl
  • Molecular Weight : 157.64 g/mol
  • Key Features : Hydrochloride salt of 2,6-dimethylaniline.
  • Application : USP reference standard for pharmaceutical quality control .
N-(2,6-Dimethylphenyl)chloroacetamide
  • Molecular Formula: C₁₀H₁₂ClNO
  • Molecular Weight : 197.66 g/mol
  • Key Features : Chloroacetamide derivative of 2,6-dimethylaniline.
  • Application: Intermediate in synthesizing drugs like ranolazine (antianginal agent) .

Physicochemical Properties and Functional Group Impact

Compound Substituents LogP Solubility Reactivity Notes
N-(2-Methoxyphenyl)-2,6-dimethylaniline 2-methoxy, 2,6-dimethyl ~3.5* Moderate (polar methoxy) Electron-rich; prone to electrophilic substitution
Metalaxyl Methoxyacetyl, methyl ester ~1.8 High (polar groups) Hydrolytically stable ester moiety
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline 2,5-dimethyl, 2,6-dimethyl 4.4 Low (lipophilic) Steric hindrance impacts binding affinity
2,6-Dimethylaniline hydrochloride Hydrochloride salt N/A High in polar solvents Ionic form enhances stability and purity

*Estimated based on structural analogs.

Key Observations :

  • Methoxy vs.
  • Lipophilicity : Compounds with additional methyl groups (e.g., 2,5-dimethylaniline derivative) exhibit higher LogP values, favoring lipid membrane penetration .

Environmental and Metabolic Fate

  • Degradation Pathways : 2,6-Dimethylaniline derivatives are metabolized into regulated residues (e.g., N-(2-hydroxymethyl-6-methyl)-N-(methoxyacetyl)-alanine methyl ester in metalaxyl) . The methoxyphenyl group in the target compound may alter oxidative degradation kinetics compared to acetylated analogs.
  • Persistence : Metalaxyl’s polar metabolites are monitored in crops, suggesting similar scrutiny for this compound if used agriculturally .

Preparation Methods

Optimization of Ligands and Solvents

Bidentate phosphine ligands like Xantphos enhance catalytic activity by stabilizing the Pd center during the catalytic cycle. Polar aprotic solvents such as DMF or toluene improve reaction rates, while additives like Cs₂CO₃ facilitate deprotonation of the aniline nucleophile. Substituting Pd(OAc)₂ with Pd₂(dba)₃ reduced side products but increased costs.

Copper-Mediated Ullmann Coupling

The Ullmann reaction offers a cost-effective alternative. Stauffer and Steinbeiser (2005) reported a 73% yield using CuI/1,10-phenanthroline in DMSO at 130°C for 48 hours. This method employs 2-iodoanisole and 2,6-dimethylaniline, with K₃PO₄ as a base. While slower than Pd-catalyzed routes, it avoids precious metals, making it suitable for large-scale production.

Limitations and Modifications

Prolonged heating (>24 hours) often leads to demethylation of the methoxy group, necessitating strict temperature control. Raders et al. (2013) mitigated this by using CuBr/DBU in dioxane, achieving an 86% yield with reduced reaction time (18 hours).

Nucleophilic Aromatic Substitution

Early synthetic routes relied on nucleophilic substitution. Cadogan et al. (1975) treated 2,6-dimethylchlorobenzene with 2-methoxyaniline in refluxing ethanol, but yields were inconsistent (<50%) due to poor leaving-group ability of chloride. Modern adaptations use activated aryl fluorides or triflates. For example, Meiries et al. (2013) achieved 90% yield by reacting 2,6-dimethylphenyl triflate with 2-methoxyaniline in the presence of KHMDS.

Reductive Amination

Although less common, reductive amination provides a one-step route from aldehydes and amines. Aromsyn’s industrial protocol (2025) condenses 2-methoxybenzaldehyde with 2,6-dimethylaniline using NaBH₃CN in methanol, yielding 82% product after purification. This method is advantageous for scalability but requires careful pH control to avoid over-reduction.

Comparative Analysis of Synthetic Methods

Method Catalysts/Conditions Yield (%) Time (h) Scalability Reference
Pd-Catalyzed Coupling Pd(OAc)₂, Xantphos, Cs₂CO₃ 97 24 High
Ullmann Reaction CuI, 1,10-phenanthroline 73 48 Moderate
Nucleophilic Substitution KHMDS, THF 90 12 Low
Reductive Amination NaBH₃CN, MeOH 82 6 High

Key Observations :

  • Palladium catalysis offers the highest yields but involves expensive catalysts.
  • Copper-mediated methods balance cost and efficiency for industrial use.
  • Reductive amination is fastest but limited by substrate availability.

Mechanistic Insights and Side Reactions

Byproduct Formation in Cross-Coupling

Homocoupling of aryl halides (Glaser-Hay coupling) occurs when ligand-deficient Pd complexes form, producing biaryl impurities. Adding excess Xantphos (1.5 equiv) suppresses this side reaction.

Demethylation in Ullmann Reactions

Prolonged heating above 120°C cleaves the methoxy group to hydroxyl, detectable via HPLC-MS. Raders et al. (2013) minimized this by employing lower temperatures (110°C) and shorter durations.

Industrial-Scale Production

Aromsyn’s 2025 protocol highlights kilogram-scale synthesis using Pd/C as a heterogeneous catalyst, achieving 95% purity after recrystallization. Critical parameters include:

  • Solvent : Toluene/EtOAc (3:1) for optimal solubility.
  • Workup : Sequential washes with 5% HCl (removes unreacted aniline) and saturated NaHCO₃ (neutralizes acid).
  • Crystallization : Hexane/EtOAc (4:1) yields needle-like crystals with >99% purity by GC-MS.

Q & A

Basic: What synthetic methodologies are employed to prepare N-(2-methoxyphenyl)-2,6-dimethylaniline, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Stepwise Alkylation : React 2,6-dimethylaniline with 2-methoxyphenyl halides (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF) under reflux. Use a base like K₂CO₃ to deprotonate the aniline and drive the reaction .
  • Schiff Base Formation : Condense 2,6-dimethylaniline with a 2-methoxybenzaldehyde derivative in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by purification via recrystallization .
    Critical Parameters :
  • Stoichiometry : Maintain a 1:1 molar ratio between amine and electrophile to minimize side products.
  • Temperature : Reflux conditions (70–100°C) ensure sufficient activation energy.
  • Safety : Use gloves and fume hoods due to the toxicity of intermediates (e.g., 2,6-dimethylaniline is skin-absorbed and carcinogenic) .

Basic: What analytical techniques validate the structural and crystallographic properties of this compound derivatives?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and packing interactions. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 9.5495 Å, β = 104.579°) are common .
  • Spectroscopy :
    • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in Schiff bases) .
    • NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
      Data Quality : R-factors < 0.05 and wR₂ < 0.10 ensure precision .

Advanced: How does oxidative degradation of 2,6-dimethylaniline via the Fenton process proceed, and what intermediates are formed?

Answer:
Mechanism :

  • Optimal Conditions : pH 2, 2 mM Fe²⁺, 20 mM H₂O₂, 3-hour reaction time (~70% degradation efficiency) .
  • Pathway :
    • Hydroxyl radical (•OH) attack generates 2,6-dimethylphenol and 2,6-dimethylbenzoquinone .
    • Ring cleavage produces aliphatic acids (e.g., maleic, acetic, oxalic acids) .
      Analytical Methods :
  • HPLC-MS : Identifies aromatic intermediates.
  • COD/TOC Analysis : Quantifies mineralization efficiency .

Advanced: What experimental and computational approaches assess the genotoxicity and carcinogenicity of 2,6-dimethylaniline metabolites?

Answer:

  • In Vitro Assays :
    • Ames Test : Confirms mutagenicity in Salmonella strains (e.g., TA98) .
    • Chromosomal Aberration Assay : Detects structural changes in mammalian cells .
  • In Vivo Studies :
    • Rodent Carcinogenicity : Oral administration (e.g., 135 mg/kg/day in rats) induces nasal cavity tumors after 2 years .
  • Computational Models :
    • QSAR : Predicts metabolite reactivity (e.g., 3,5-dimethylaminophenol’s genotoxicity) .

Contradictions : While 2,6-dimethylaniline is Group 2B (possibly human carcinogenic) due to animal data, human evidence remains inconclusive .

Advanced: How are non-covalent interactions (e.g., C–H⋯π) in Schiff base derivatives of 2,6-dimethylaniline computationally modeled?

Answer:

  • Quantum Mechanical Methods :
    • Density Functional Theory (DFT) : Calculates electron density distributions (e.g., B3LYP/6-311G** basis set) to map H-bonding and π-stacking .
    • Configuration Interaction (CI) : Predicts UV-Vis absorption maxima (e.g., λmax ~350 nm for nitro-substituted derivatives) .
  • Software : Gaussian or ORCA for energy minimization; Mercury for crystal packing visualization .

Advanced: How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed coupling reactions?

Answer:

  • Steric Effects : Ortho-methyl groups hinder substrate approach to the Pd center, reducing reaction rates.
  • Electronic Effects : Methoxy groups enhance electron density at the aryl ring, facilitating oxidative addition.
    Methodology :
  • Kinetic Studies : Monitor reaction progress via GC-MS under varying Pd(0)/Pd(II) ratios.
  • DFT Calculations : Compare activation energies for substituted vs. unsubstituted analogs .

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